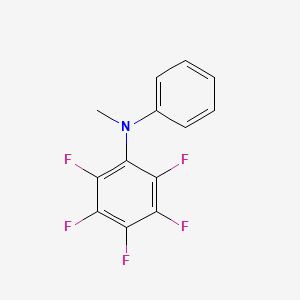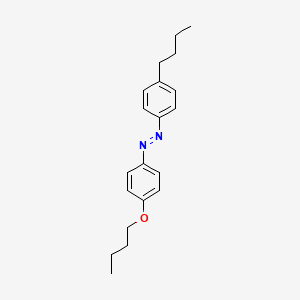
Diazene, (4-butoxyphenyl)(4-butylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, typically involves the reaction of 4-butoxyphenylhydrazine with 4-butylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the diazene group. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various diazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, involves the interaction of the diazene group with molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific molecular pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: Another diazene compound with similar structural features but different substituents.
Diimide: A simpler diazene compound with the formula HN=NH, used in organic synthesis.
Nitrosobenzene: A related compound with a nitroso group instead of a diazene group.
Uniqueness
Diazene, (4-butoxyphenyl)(4-butylphenyl)-, is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of butoxy and butyl groups enhances its solubility and reactivity compared to simpler diazene compounds.
Eigenschaften
CAS-Nummer |
33228-22-7 |
|---|---|
Molekularformel |
C20H26N2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(4-butoxyphenyl)-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H26N2O/c1-3-5-7-17-8-10-18(11-9-17)21-22-19-12-14-20(15-13-19)23-16-6-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI-Schlüssel |
JWLYWGLGUDWDNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


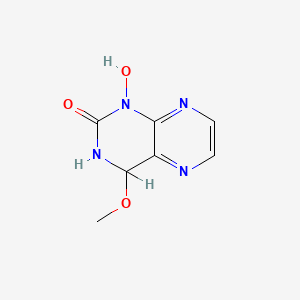
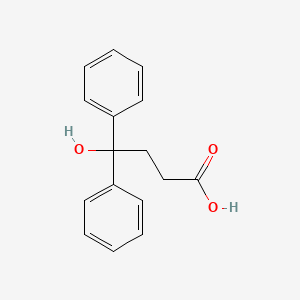
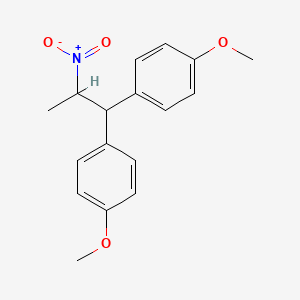

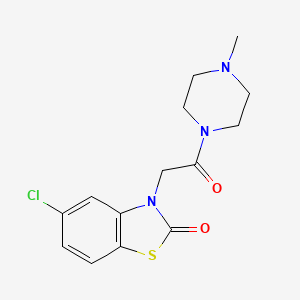
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)

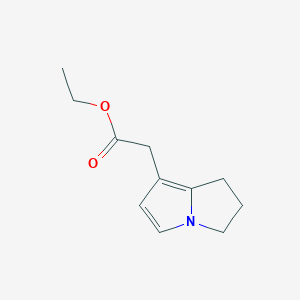

![2,12-Dithiapentacyclo[11.5.3.34,10.016,20.07,23]tetracosa-1(19),4(24),5,7(23),8,10(22),13(21),14,16(20),17-decaene](/img/structure/B14683218.png)



